N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzyl group, a chloro-substituted phenyl ring, and a trifluoromethyl group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to the active site, altering the conformation of the target, or modulating the target’s activity .
Biochemical Pathways
These could include signal transduction pathways, metabolic pathways, or regulatory pathways .
Result of Action
The effects would likely depend on the specific targets of the compound and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-chloro-3-(trifluoromethyl)aniline, which is then reacted with benzyl bromide in the presence of a base such as potassium carbonate to form N-benzyl-4-chloro-3-(trifluoromethyl)aniline. This intermediate is subsequently reacted with ethylenediamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-chloro-3-(trifluoromethyl)aniline
- 4-(trifluoromethyl)benzylamine
- N-benzyl-4-chloroaniline
Uniqueness
N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of both a chloro and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-benzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2/c17-13-7-6-11(8-12(13)16(18,19)20)22-15(24)14(23)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXTVQCLCMISMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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